molecular formula C5H5BN2O4 B8226570 (5-Nitropyridin-3-yl)boronic acid

(5-Nitropyridin-3-yl)boronic acid

Cat. No. B8226570
M. Wt: 167.92 g/mol
InChI Key: AODSRZWFLCHTNK-UHFFFAOYSA-N
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Description

Boronic acids are compounds that have been widely studied in medicinal chemistry . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts . The boronic acid group can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Molecular Structure Analysis

The molecular structure of boronic acids was first synthesized in 1860 . They can be used as building blocks and synthetic intermediates . The structure of boronic acids was characterized by IR, 1 H NMR, 13 C NMR, and MS .


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are relatively simple and well known . The CAS Number of “(5-nitropyridin-2-yl)boronic acid” is 1072946-12-3 and its Molecular Weight is 167.915 .

properties

IUPAC Name

(5-nitropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BN2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSRZWFLCHTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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